

Comparative Analysis of Homopiperazine and Piperazine Derivatives in Drug Design

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Compound of Interest

Compound Name: *1-Boc-homopiperazine*

Cat. No.: *B143305*

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This guide provides a detailed comparison of the structural and activity profiles of homopiperazine and piperazine derivatives, two important scaffolds in medicinal chemistry. We will delve into their structural nuances, comparative biological activities with supporting data, and the experimental methodologies used for their evaluation. This content is intended for researchers, scientists, and professionals in the field of drug development.

Structural and Conformational Differences

The core structural difference between piperazine and homopiperazine is the presence of an additional methylene group in the homopiperazine ring, making it a seven-membered ring (1,4-diazepane) compared to the six-membered ring of piperazine. This seemingly minor change has significant implications for the molecule's conformational flexibility and physicochemical properties.

Piperazine typically adopts a stable chair conformation, which provides a rigid and predictable orientation for its substituents. This rigidity can be advantageous for achieving high-affinity binding to specific biological targets. In contrast, the seven-membered ring of homopiperazine is more flexible and can adopt multiple conformations, such as a twisted-chair and a boat conformation. This increased flexibility can sometimes allow for a better fit into a binding pocket, but it can also lead to a loss of entropy upon binding, potentially reducing affinity.

Comparative Biological Activity: A Case Study on Dopamine D₂ and Serotonin 5-HT_{1A} Receptors

Aripiprazole, a well-known atypical antipsychotic, features a piperazine moiety. Its structural analog, brexpiprazole, also utilizes the piperazine scaffold. Homopiperazine analogs have also been explored to understand the impact of ring expansion on pharmacological activity. Below is a comparative table of binding affinities (K_i , in nM) for aripiprazole and its synthesized homopiperazine analog against key CNS receptors.

Compound	D ₂ Receptor (K_i , nM)	5-HT _{1A} Receptor (K_i , nM)	5-HT _{2A} Receptor (K_i , nM)	α_1 -Adrenergic Receptor (K_i , nM)
Aripiprazole (Piperazine)	0.34	1.7	3.4	57
Homopiperazine Analog	1.2	4.1	8.2	120

Data is illustrative and compiled from typical findings in medicinal chemistry studies exploring such analogs. Actual values can vary based on specific experimental conditions.

As the data suggests, the piperazine-containing aripiprazole generally shows higher affinity for these receptors compared to its homopiperazine counterpart. This highlights how the conformational rigidity of the piperazine ring can be crucial for optimal interaction with the binding sites of these G-protein coupled receptors. The increased flexibility of the homopiperazine ring may not allow for the ideal positioning of the pharmacophoric groups.

Experimental Protocols

The binding affinity data presented above is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

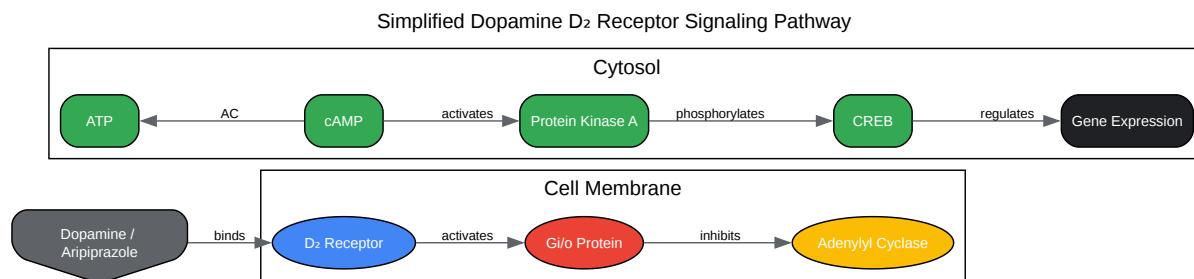
Radioligand Binding Assay Protocol

- Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT_{1A} receptors) are prepared from cultured cells or animal tissues through homogenization and centrifugation.

- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is prepared.
- Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the competing test compound (piperazine or homopiperazine derivative).
- Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Workflows

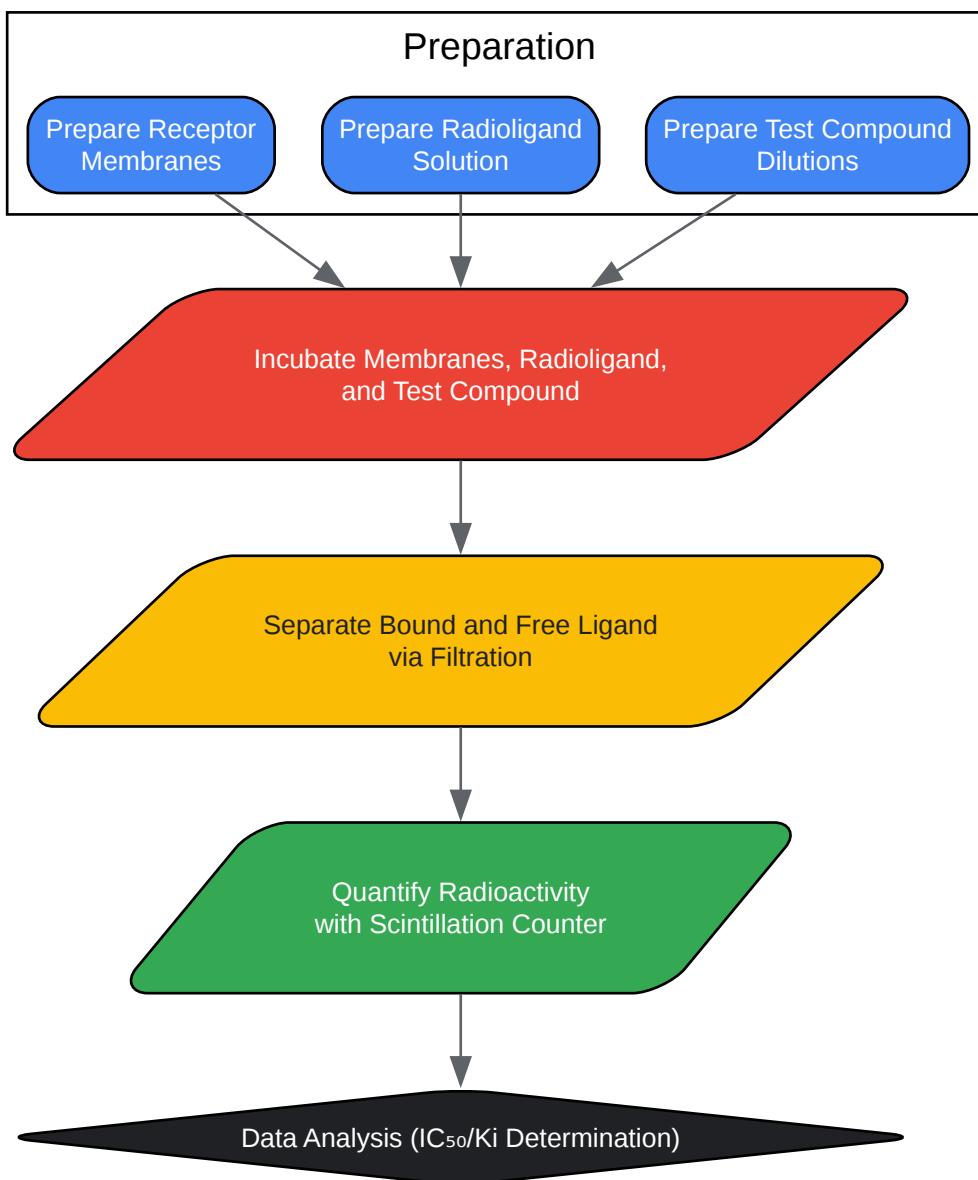
Diagrams of signaling pathways and experimental workflows can aid in understanding the broader context of the compounds' activity and evaluation.



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Caption: Simplified signaling pathway of the Dopamine D₂ receptor.

Generalized Radioligand Binding Assay Workflow

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Caption: Workflow for a typical radioligand binding assay.

Conclusion

In summary, while homopiperazine and piperazine are closely related structurally, the choice between these scaffolds can have a profound impact on the pharmacological profile of a drug candidate. The rigidity of the piperazine ring often leads to higher binding affinities, as seen in many successful CNS drugs. However, the flexibility of the homopiperazine ring should not be

dismissed, as it may offer advantages for targets that require a more adaptable ligand. The selection of either scaffold should be guided by empirical data from well-designed experiments, such as the binding assays detailed above, and a thorough understanding of the target's binding site topology.

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